GSK8573

説明

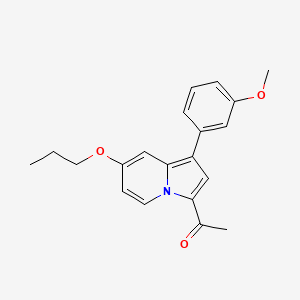

Structure

3D Structure

特性

IUPAC Name |

1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBGNWWJANJWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: GSK8573 and its Interaction with BRD9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor GSK8573 to the bromodomain-containing protein 9 (BRD9). It includes a detailed summary of the quantitative binding data, a representative experimental protocol for determining binding affinity, and a visualization of key signaling pathways involving BRD9 that are relevant to cancer biology.

Data Presentation: GSK8573-BRD9 Binding Affinity

GSK8573 was developed as a closely related structural analog and control compound for GSK2801, a potent inhibitor of BAZ2A and BAZ2B bromodomains. During the characterization of GSK2801, it was found to have off-target activity on BRD9. Consequently, GSK8573 was designed to be highly selective for BRD9 with no significant activity on BAZ2A/B or other bromodomains.

| Compound | Target | Binding Affinity (Kd) | Method | Reference |

| GSK8573 | BRD9 | 1.04 µM | Isothermal Titration Calorimetry (ITC) | [1] |

Experimental Protocols: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding interaction. This allows for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. The following is a representative protocol for determining the binding affinity of a small molecule inhibitor, such as GSK8573, to a bromodomain like BRD9.

1. Materials and Reagents:

-

Protein: Purified recombinant BRD9 protein (concentration typically 10-50 µM).

-

Inhibitor: GSK8573 (concentration typically 10-fold higher than the protein concentration, e.g., 100-500 µM).

-

ITC Buffer: A buffer with a low enthalpy of ionization is crucial to minimize heat changes unrelated to binding. A common choice is 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.[2]

-

Solvent: High-purity Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor.

2. Sample Preparation:

-

Protein Preparation: The purified BRD9 protein should be extensively dialyzed against the ITC buffer to ensure a precise buffer match between the protein solution and the titrant. After dialysis, the protein concentration is accurately determined using a method such as UV-Vis spectroscopy at 280 nm. Immediately before the experiment, the protein solution is centrifuged at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregates.[2]

-

Inhibitor Preparation: A concentrated stock solution of GSK8573 is prepared in 100% DMSO. This stock is then diluted to the final working concentration using the same ITC buffer as the protein. It is critical that the final DMSO concentration in the inhibitor solution is precisely matched in the protein solution to avoid significant heats of dilution.[2]

-

Degassing: Both the protein and inhibitor solutions are degassed immediately prior to the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe, which can interfere with the measurements.

3. ITC Experiment Setup and Execution:

-

Instrument Preparation: The sample cell and injection syringe of the ITC instrument are thoroughly cleaned with detergent and water, followed by extensive rinsing with the ITC buffer. The experimental temperature is set (e.g., 25°C).[2]

-

Loading the Calorimeter: The BRD9 protein solution is carefully loaded into the sample cell, avoiding the introduction of bubbles. The GSK8573 solution is loaded into the injection syringe.

-

Titration Parameters:

-

Number of Injections: Typically 19-20 injections are performed.

-

Injection Volume: A small initial injection (e.g., 0.4 µL) is often made to account for diffusion from the syringe tip, followed by larger, equal-volume injections (e.g., 2 µL).

-

Stirring Speed: A constant stirring speed of approximately 750 rpm is maintained to ensure rapid mixing.

-

Spacing between Injections: A spacing of 150 seconds or until the thermal power returns to the baseline is used between injections.

-

4. Control Experiment:

-

To accurately determine the heat of binding, a control experiment is performed by titrating the inhibitor solution into the ITC buffer alone (without the protein). The heat changes from this control titration represent the heat of dilution and are subtracted from the protein-inhibitor binding data during analysis.

5. Data Analysis:

-

The raw ITC data, consisting of a series of heat-flow peaks corresponding to each injection, is integrated to determine the heat change per injection.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software. This fitting process yields the thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

BRD9 Signaling Pathways in Cancer

BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression. Its dysregulation has been implicated in various cancers.

BRD9-STAT5 Axis in Acute Myeloid Leukemia (AML)

In AML, BRD9 is often overexpressed and contributes to leukemogenesis by sustaining the activation of the STAT5 pathway. BRD9 achieves this by binding to enhancer regions and negatively regulating the expression of the Suppressor of Cytokine Signaling 3 (SOCS3) gene. SOCS3 is a negative regulator of the JAK-STAT pathway. By suppressing SOCS3, BRD9 promotes the phosphorylation and activation of STAT5, which in turn upregulates the expression of genes involved in cell proliferation and survival, such as MYC and BCL2.

References

The Role of GSK8573 in Bromodomain Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the expanding landscape of epigenetic research, chemical probes have become indispensable tools for dissecting the function of specific protein domains. Bromodomains, as "readers" of acetylated lysine residues on histones and other proteins, have emerged as critical regulators of gene expression and are attractive targets for therapeutic intervention in various diseases, including cancer. The development of potent and selective inhibitors against these domains is crucial for validating their therapeutic potential. Equally important is the availability of well-characterized negative controls to ensure that observed biological effects are specifically due to the inhibition of the intended target. This technical guide focuses on GSK8573, a compound designed and utilized as a negative control for the potent and selective BAZ2A/B bromodomain inhibitor, GSK2801. Understanding the profile and appropriate use of GSK8573 is paramount for the rigorous interpretation of experimental data in bromodomain research.

GSK8573: A Tool for Delineating On-Target Effects

GSK8573 is a close structural analog of GSK2801, an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1] Unlike its active counterpart, GSK8573 is inactive against the BAZ2A and BAZ2B bromodomains.[2][3] Its primary utility lies in its ability to distinguish the on-target effects of GSK2801 from any potential off-target or non-specific effects. By using GSK8573 in parallel with GSK2801 in cellular and biochemical assays, researchers can confidently attribute the observed biological responses to the specific inhibition of BAZ2A/B.

The key characteristic of GSK8573 is its selective inactivity. While it shows weak binding to the BRD9 bromodomain with a dissociation constant (Kd) of 1.04 μM, it is largely inactive against a wide panel of other bromodomains, including the primary targets of GSK2801, BAZ2A and BAZ2B.[2][3] This profile makes it an excellent tool for validating that the cellular phenotypes observed with GSK2801 are a direct consequence of BAZ2A/B inhibition.

Quantitative Data Presentation

The selectivity and binding affinity of GSK8573 and its active analog GSK2801 have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

| Compound | Target Bromodomain | Dissociation Constant (Kd) | Assay Method | Reference |

| GSK8573 | BRD9 | 1.04 μM | Isothermal Titration Calorimetry (ITC) | |

| BAZ2A | Inactive | Biolayer Interferometry (BLI) | ||

| BAZ2B | Inactive | Biolayer Interferometry (BLI) | ||

| GSK2801 | BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | |

| BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) | ||

| BRD9 | 1.1 μM | Isothermal Titration Calorimetry (ITC) | ||

| TAF1L(2) | 3.2 μM | Isothermal Titration Calorimetry (ITC) |

| Compound | Assay | Target | Result | Reference |

| GSK2801 | Chemoproteomic Competition Binding | BAZ2A | pKd value determined | |

| Chemoproteomic Competition Binding | BAZ2B | pKd value determined | ||

| GSK8573 | Chemoproteomic Competition Binding | BAZ2A | No significant binding | |

| Chemoproteomic Competition Binding | BAZ2B | No significant binding |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to characterize GSK8573 and GSK2801.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (e.g., GSK8573 or GSK2801) to a macromolecule (e.g., a bromodomain). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Methodology:

-

Protein Preparation: Recombinant bromodomain proteins are expressed and purified to high homogeneity. The protein concentration is accurately determined.

-

Compound Preparation: GSK8573 or GSK2801 is dissolved in the same buffer as the protein to the desired concentration.

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with the bromodomain protein solution.

-

The injection syringe is filled with the compound solution.

-

A series of small injections of the compound are made into the sample cell while the heat released or absorbed is measured.

-

A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the compound to the protein.

-

-

Data Analysis: The resulting isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.

Biolayer Interferometry (BLI)

BLI is an optical biosensing technique used to measure protein-ligand interactions in real-time. It is particularly useful for screening the selectivity of inhibitors against a panel of proteins.

Methodology:

-

Protein Immobilization: Biotinylated bromodomain proteins are immobilized onto streptavidin-coated biosensors.

-

Baseline Establishment: The biosensors are dipped into a buffer-only solution to establish a stable baseline.

-

Association: The biosensors are then moved into wells containing different concentrations of the test compound (GSK8573 or GSK2801) to monitor the binding event in real-time.

-

Dissociation: After the association phase, the biosensors are moved back into buffer-only wells to monitor the dissociation of the compound.

-

Data Analysis: The binding and dissociation curves are analyzed to determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon). For selectivity screening, binding responses at fixed compound concentrations are compared across different bromodomains.

Chemoproteomic Competition Binding Assay

This assay is used to assess the binding of a compound to endogenous proteins within a complex cellular lysate.

Methodology:

-

Affinity Matrix Preparation: An analog of GSK2801 with a linker is synthesized and immobilized on sepharose beads to create an affinity matrix.

-

Cell Lysate Preparation: Cells (e.g., HuT-78) are lysed to release endogenous proteins.

-

Competition Experiment: The cell lysate is pre-incubated with increasing concentrations of the test compound (GSK2801 or GSK8573).

-

Affinity Capture: The pre-incubated lysate is then added to the GSK2801 affinity matrix, allowing the unbound bromodomain proteins to be captured.

-

Analysis: The amount of captured bromodomain proteins (e.g., BAZ2A, BAZ2B) is quantified by Western blotting or mass spectrometry. The decrease in the amount of captured protein with increasing concentrations of the free compound is used to determine the binding affinity (pKd).

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics of molecular mobility and can be used to assess the ability of a compound to displace a fluorescently tagged protein from its binding site in the nucleus.

Methodology:

-

Cell Transfection: Cells (e.g., U2OS) are transfected with a plasmid encoding a fluorescently tagged bromodomain protein (e.g., GFP-BAZ2A).

-

Compound Treatment: The transfected cells are treated with the test compound (GSK2801 or GSK8573) or vehicle control.

-

Photobleaching: A specific region of interest (ROI) within the nucleus of a cell expressing the fluorescently tagged protein is photobleached using a high-intensity laser, extinguishing the fluorescence in that area.

-

Fluorescence Recovery Monitoring: The recovery of fluorescence in the bleached ROI is monitored over time using a low-intensity laser. This recovery is due to the movement of unbleached fluorescent proteins from the surrounding area into the bleached region.

-

Data Analysis: The rate and extent of fluorescence recovery are quantified. A faster and more complete recovery in the presence of an inhibitor indicates that the inhibitor has displaced the fluorescently tagged protein from its relatively immobile chromatin-bound state, leading to increased mobility.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving bromodomains targeted by GSK2801 and the experimental workflows used to characterize GSK8573.

Caption: BAZ2A-mediated signaling pathway in the Nucleolar Remodeling Complex (NoRC).

Caption: Synergistic action of GSK2801 and BET inhibitors on BRD2 displacement.

References

Technical Guide: Understanding GSK8573's Role as an Inactive Control for BAZ2A and BAZ2B Bromodomain Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK8573 and its relationship to the BAZ2A and BAZ2B bromodomain inhibitor, GSK2801. GSK8573 serves as a critical negative control in experiments investigating the function of BAZ2A and BAZ2B, ensuring that the observed biological effects of GSK2801 are specifically due to the inhibition of its intended targets.

Introduction to BAZ2A, BAZ2B, and the Role of Bromodomain Inhibitors

BAZ2A (Bromodomain adjacent to zinc finger domain protein 2A), also known as TIP5, and its close homolog BAZ2B are key components of chromatin remodeling complexes.[1] These proteins contain a bromodomain, a structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression.[2][3] The development of small molecule inhibitors targeting these bromodomains, such as GSK2801, has become a significant area of research for understanding their function and for potential therapeutic applications.[3]

GSK2801 is a potent and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[3] To validate the on-target effects of such chemical probes, it is essential to use a structurally similar but biologically inactive control compound. GSK8573 was developed for this purpose.

GSK8573: The Inactive Control

GSK8573 is structurally related to GSK2801 but is inactive against the BAZ2A and BAZ2B bromodomains. Its primary utility is in cellular and in vivo experiments to differentiate the specific effects of BAZ2A/B inhibition by GSK2801 from any potential off-target or non-specific effects of the chemical scaffold.

While inactive against BAZ2A and BAZ2B, GSK8573 does exhibit binding activity towards the bromodomain of BRD9. This characteristic underscores the importance of comprehensive selectivity profiling when developing and utilizing chemical probes.

Quantitative Data Summary

The following table summarizes the binding affinities (Dissociation Constant, Kd) of GSK8573 and GSK2801 for the bromodomains of BAZ2A, BAZ2B, and BRD9. This data is primarily derived from studies by Chen et al. (2016) using Isothermal Titration Calorimetry (ITC).

| Compound | Target Bromodomain | Dissociation Constant (Kd) |

| GSK8573 | BAZ2A | Inactive |

| BAZ2B | Inactive | |

| BRD9 | 1.04 µM | |

| GSK2801 | BAZ2A | 257 nM |

| BAZ2B | 136 nM | |

| BRD9 | 1.1 µM |

Experimental Protocols

The characterization of GSK8573 and GSK2801 involved several key biophysical and cellular assays. The detailed methodologies for these experiments are crucial for reproducing and building upon these findings.

Biolayer Interferometry (BLI) for Binding Kinetics

Biolayer Interferometry is a label-free technology used to measure real-time biomolecular interactions. It was employed to assess the binding kinetics of GSK2801 to BAZ2B.

Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.

Experimental Protocol:

-

Immobilization: Biotinylated BAZ2B bromodomain is immobilized onto streptavidin-coated biosensors.

-

Baseline: The biosensors are equilibrated in a suitable assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20) to establish a stable baseline.

-

Association: The biosensors are then immersed in solutions containing varying concentrations of the compound of interest (e.g., GSK2801). The binding of the compound to the immobilized bromodomain is monitored in real-time.

-

Dissociation: Following the association phase, the biosensors are moved back into the assay buffer, and the dissociation of the compound is monitored.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) is calculated (Kd = koff / kon).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique was used to determine the binding affinities of GSK2801 and GSK8573 to various bromodomains.

Principle: ITC measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Protocol:

-

Sample Preparation: The protein (e.g., BAZ2A, BAZ2B, or BRD9 bromodomain) is placed in the sample cell of the calorimeter, and the ligand (GSK2801 or GSK8573) is loaded into the injection syringe. Both are in an identical, well-dialyzed buffer to minimize heats of dilution.

-

Titration: A series of small injections of the ligand are made into the protein solution.

-

Heat Measurement: The heat change after each injection is measured relative to a reference cell.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Activity

FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules in living cells. It was used to demonstrate the ability of GSK2801 to displace GFP-tagged BAZ2A from chromatin.

Principle: A specific region of interest in a cell expressing a fluorescently tagged protein is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached area over time is monitored, providing information about the mobility of the protein.

Experimental Protocol:

-

Cell Culture and Transfection: U2OS cells are cultured and transfected with a construct expressing a GFP-BAZ2A fusion protein.

-

Compound Treatment: The transfected cells are treated with either GSK2801, the inactive control GSK8573, or a vehicle control for a specified period.

-

Image Acquisition (Pre-bleach): A baseline fluorescence image of a selected cell nucleus is acquired.

-

Photobleaching: A defined region of interest within the nucleus is bleached with a high-intensity laser beam, destroying the fluorescence of the GFP-BAZ2A in that area.

-

Image Acquisition (Post-bleach): A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence in the bleached region as unbleached GFP-BAZ2A molecules move into it.

-

Data Analysis: The fluorescence intensity in the bleached region is measured over time and normalized. The half-maximal recovery time (t1/2) and the mobile fraction of the protein are calculated from the recovery curve. A faster recovery in the presence of an inhibitor like GSK2801 indicates displacement of the protein from its binding sites on chromatin.

Visualizations

Signaling Pathway and Compound Interaction

Caption: Relationship of GSK2801 and GSK8573 to BAZ2A and BAZ2B.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a bromodomain inhibitor and its control.

Conclusion

GSK8573 is an indispensable tool for researchers working with the BAZ2A/B inhibitor GSK2801. Its structural similarity to GSK2801, combined with its lack of activity against BAZ2A and BAZ2B, allows for rigorous assessment of the on-target effects of GSK2801 in cellular and in vivo models. The detailed experimental protocols provided herein offer a framework for the continued investigation of BAZ2A and BAZ2B bromodomain function and the development of novel therapeutics.

References

The Role of GSK8573 as a Negative Control in Epigenetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK8573, a critical tool for rigorous epigenetic research. While not an active epigenetic modulator itself, GSK8573 serves as an essential inactive control compound for studies involving GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. Understanding the proper use and characteristics of GSK8573 is paramount for validating the on-target effects of GSK2801 and ensuring the reliability of experimental outcomes.

Introduction: Targeting BAZ2 Bromodomains in Epigenetics

The BAZ2A (Bromodomain adjacent to zinc finger domain 2A), also known as TIP5, and BAZ2B proteins are key components of chromatin-modifying complexes. BAZ2A is a central scaffolding protein of the Nucleolar Remodeling Complex (NoRC), which is involved in the transcriptional silencing of non-coding RNAs and the formation of heterochromatin.[1][2][3] These proteins contain bromodomains, which are specialized modules that recognize and bind to acetylated lysine residues on histone tails, thereby tethering the remodeling complexes to specific chromatin regions.

GSK2801 was developed as a potent, cell-permeable chemical probe to investigate the biological functions of BAZ2A and BAZ2B.[1][2] It acts as an acetyl-lysine competitive inhibitor, effectively displacing the BAZ2 bromodomains from their chromatin binding sites. To distinguish the specific effects of BAZ2A/B inhibition from other potential off-target or compound-related effects, a structurally similar but biologically inactive control molecule is required. This is the precise role of GSK8573.

GSK8573: A Characterized Negative Control

GSK8573 was designed based on the same chemical scaffold as GSK2801 but incorporates a meta-methoxy substituted pendant phenyl group, which renders it inactive against the BAZ2A and BAZ2B bromodomains. Its primary utility lies in its ability to control for off-target effects, particularly a weak interaction with the BRD9 bromodomain that is shared with its active counterpart, GSK2801.

Comparative Binding Affinity

The selectivity profile of GSK8573 compared to GSK2801 is crucial for its function. Quantitative data from various assays demonstrate the potent and selective binding of GSK2801 to BAZ2A/B, while GSK8573 shows no significant activity against these targets.

| Compound | Target | Dissociation Constant (Kd) | Assay Type |

| GSK2801 | BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) |

| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | |

| GSK8573 | BAZ2A/B | Inactive | Biolayer Interferometry (BLI) |

| BRD9 | 1.04 µM | Isothermal Titration Calorimetry (ITC) |

Table 1: Comparative dissociation constants of GSK2801 and GSK8573 for key bromodomain targets.

A broader chemoproteomic profiling in cell lysates further confirmed these findings, showing no engagement of GSK8573 with BAZ2A or BAZ2B at concentrations up to 50 μM.

| Compound | Target | pKd (from cell lysate) | Assay Type |

| GSK2801 | BAZ2A | 5.5 | Chemoproteomics |

| BAZ2B | 5.5 | Chemoproteomics | |

| GSK8573 | BAZ2A | No binding detected | Chemoproteomics |

| BAZ2B | No binding detected | Chemoproteomics | |

| BRD9 | 4.5 | Chemoproteomics | |

| SMARCA2/4 | 4.8 (likely indirect) | Chemoproteomics |

Table 2: Chemoproteomic profiling of GSK2801 and GSK8573 in HuT-78 cell lysate. The pKd value is the negative logarithm of the dissociation constant.

Mandatory Visualizations

BAZ2A/NoRC Signaling Pathway and Point of Inhibition

References

- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK2801 | Structural Genomics Consortium [thesgc.org]

GSK8573 datasheet, specifications, and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK8573, a crucial tool for chemical biology and drug discovery. This document details its chemical properties, mechanism of action, and its application as a negative control in biological assays, particularly in the context of its active counterpart, GSK2801.

Chemical Properties and Specifications

GSK8573 is a small molecule designed as an inactive control for GSK2801, a potent inhibitor of the BAZ2A and BAZ2B bromodomains. While structurally similar to GSK2801, GSK8573 lacks significant inhibitory activity against these targets, making it an ideal negative control for experiments investigating the effects of BAZ2A/B inhibition.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₁NO₃ | [1] |

| Molecular Weight | 323.39 g/mol | [1] |

| CAS Number | 1693766-04-9 | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically >98% | |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] |

Mechanism of Action and Target Profile

GSK8573 serves as a structurally-related negative control for GSK2801, which is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in the regulation of gene transcription.

While GSK8573 is largely inactive against the broader bromodomain family, it exhibits measurable binding affinity for the BRD9 bromodomain, with a dissociation constant (Kd) of 1.04 μM. This off-target activity is an important consideration when interpreting experimental results.

Binding Affinity Data:

| Target | GSK8573 Kd (μM) | GSK2801 Kd (nM) | Source |

| BAZ2A | Inactive | 257 | |

| BAZ2B | Inactive | 136 | |

| BRD9 | 1.04 | - |

The BAZ2A/B Signaling Pathway and the Nucleolar Remodeling Complex (NoRC)

BAZ2A (also known as TIP5) and BAZ2B are core components of the Nucleolar Remodeling Complex (NoRC), an ATP-dependent chromatin remodeling complex. NoRC plays a critical role in transcriptional silencing, particularly of ribosomal RNA (rRNA) genes, through the recruitment of DNA methyltransferases and histone deacetylases. This process is essential for maintaining genomic stability and regulating cell growth. The inhibition of BAZ2A/B by compounds like GSK2801 can disrupt this silencing machinery, leading to alterations in gene expression.

Caption: BAZ2A/B in the NoRC complex and the inhibitory action of GSK2801.

Experimental Protocols: Use of GSK8573 as a Negative Control

A key application of GSK8573 is as a negative control in cell-based assays to confirm that the observed effects of GSK2801 are due to the inhibition of BAZ2A/B and not off-target effects or compound-specific artifacts. One such assay is the Fluorescence Recovery After Photobleaching (FRAP) assay.

Generalized Fluorescence Recovery After Photobleaching (FRAP) Protocol

This protocol provides a general workflow for a FRAP experiment to assess the displacement of a fluorescently-tagged BAZ2A from chromatin by GSK2801, using GSK8573 as a negative control.

Objective: To measure the effect of GSK2801 on the mobility of GFP-BAZ2A in the nucleus, with GSK8573 serving as a control for non-specific effects.

Materials:

-

U2OS cells (or other suitable cell line)

-

GFP-BAZ2A expression vector

-

Transfection reagent

-

GSK2801

-

GSK8573

-

DMSO (vehicle control)

-

Confocal microscope with FRAP capabilities

Methodology:

-

Cell Culture and Transfection:

-

Plate U2OS cells on glass-bottom dishes suitable for microscopy.

-

Transfect cells with the GFP-BAZ2A expression vector according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.

-

-

Compound Treatment:

-

Prepare stock solutions of GSK2801 and GSK8573 in DMSO.

-

Treat the transfected cells with the desired concentration of GSK2801, GSK8573, or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours).

-

-

FRAP Imaging:

-

Identify transfected cells expressing moderate levels of GFP-BAZ2A.

-

Acquire pre-bleach images of the region of interest (ROI) within the nucleus.

-

Use a high-intensity laser to photobleach the GFP signal within the ROI.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition.

-

Normalize the fluorescence recovery data.

-

Calculate the mobile fraction and the half-maximal recovery time (t₁/₂) for each condition.

-

Expected Results: Treatment with GSK2801 is expected to increase the mobility of GFP-BAZ2A, resulting in a faster fluorescence recovery and a higher mobile fraction compared to the vehicle control. In contrast, GSK8573 should not significantly alter the FRAP recovery kinetics compared to the vehicle control, confirming that the effect of GSK2801 is specific to its inhibitory activity.

Caption: A generalized workflow for a FRAP experiment using GSK8573 as a negative control.

Conclusion

GSK8573 is an indispensable tool for researchers studying the function of BAZ2A and BAZ2B bromodomains. Its structural similarity to the active inhibitor GSK2801, combined with its lack of on-target activity, allows for rigorous validation of experimental findings. By including GSK8573 as a negative control, scientists can confidently attribute the observed biological effects to the specific inhibition of BAZ2A/B, thereby advancing our understanding of their role in health and disease.

References

solubility and stability for experimental use

An In-depth Technical Guide to Solubility and Stability Assessment for Experimental Use

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its potential success. Among these, solubility and stability stand out as critical determinants of a drug's bioavailability, therapeutic efficacy, and safety profile.[1][2][3] Poor aqueous solubility is a primary hurdle in formulation development, often leading to inadequate absorption and variable bioavailability.[4][5] Concurrently, chemical and physical instability can lead to the degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the formation of potentially toxic byproducts.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and strategic workflows for assessing the solubility and stability of experimental compounds. Adherence to rigorous testing protocols in these areas is essential for de-risking candidates early, informing formulation strategies, and ensuring the development of safe and effective medicines.

Part 1: Solubility Assessment

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a paramount parameter in drug development. A drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Therefore, insufficient solubility is a frequent cause of suboptimal drug performance and clinical failure.

Types of Solubility Measurements

Two primary types of solubility are measured during drug development, each serving a distinct purpose at different stages.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) to an aqueous buffer. It is a high-throughput method used in the early stages of drug discovery to quickly screen large libraries of compounds and flag potential issues.

-

Thermodynamic (Equilibrium) Solubility: This represents the true saturation concentration of a compound in a solvent when equilibrium has been reached between the dissolved and undissolved states. It is a more time-consuming but accurate measurement, critical for lead optimization, pre-formulation studies, and predicting in-vivo behavior.

Key Factors Influencing Drug Solubility

A variety of physicochemical and environmental factors can significantly impact the solubility of a drug candidate. Understanding these is crucial for both interpreting experimental data and developing strategies for solubility enhancement.

| Factor Category | Specific Factor | Impact on Solubility |

| Physicochemical Properties | Chemical Structure | The presence of hydrophilic (e.g., -OH, -COOH) versus lipophilic groups determines intrinsic solubility. |

| Particle Size | Decreasing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. | |

| Crystalline Form (Polymorphism) | Amorphous forms of a drug are generally more soluble than their stable crystalline counterparts. | |

| Environmental Conditions | pH | The solubility of ionizable drugs (weak acids or bases) is highly dependent on the pH of the medium. |

| Temperature | Most compounds exhibit increased solubility at higher temperatures, as dissolution is often an endothermic process. | |

| Solvent/Co-solvents | The polarity and composition of the solvent system are fundamental to the dissolution process. |

Experimental Protocols for Solubility Determination

This high-throughput assay is designed to rapidly assess the solubility of compounds by detecting the formation of precipitate when a compound is introduced from a DMSO stock into an aqueous buffer.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a clear-bottomed 96- or 384-well microtiter plate.

-

Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to each well to achieve the final target concentration of the compound.

-

Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours).

-

Measurement: Use a nephelometer or turbidimeter to measure the light scattering or turbidity in each well. An increase in signal compared to controls indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is observed.

References

- 1. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. rroij.com [rroij.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. ascendiacdmo.com [ascendiacdmo.com]

The Genesis of a Control: Discovery and Characterization of GSK8573, an Inactive Analogue for BAZ2A/B Bromodomain Probe GSK2801

Introduction: In the intricate world of epigenetic research, the ability to dissect the function of specific protein domains is paramount. The development of potent and selective chemical probes that can modulate the activity of these domains has become an indispensable tool for researchers. However, the interpretation of cellular and in vivo experiments using such probes is often confounded by off-target effects. To address this, the development of structurally similar but biologically inactive control compounds is crucial. This technical guide details the discovery and initial characterization of GSK8573, the inactive control compound for GSK2801, a selective inhibitor of the BAZ2A and BAZ2B bromodomains.

Rationale for Development: The Need for a Null Control

The discovery of GSK2801 provided a valuable tool to investigate the roles of BAZ2A and BAZ2B, bromodomain-containing proteins implicated in the regulation of non-coding RNA expression.[1][2] To confidently attribute the biological effects observed upon treatment with GSK2801 to the inhibition of BAZ2A/B, a negative control compound was essential. An ideal control would be structurally analogous to the active probe but devoid of significant activity against the intended targets. GSK8573 was developed to meet this need, enabling researchers to distinguish between on-target effects and potential compound-specific artifacts.[1][2]

Characterization of Binding Affinity and Selectivity

The initial characterization of GSK8573 focused on its binding affinity for a panel of bromodomains to confirm its inactivity against BAZ2A and BAZ2B and to assess its broader selectivity profile.

Quantitative Binding Data

The binding of GSK8573 to various bromodomains was assessed using Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC). The results demonstrated that GSK8573 is inactive against BAZ2A and BAZ2B.[1] Notably, it retained binding affinity for BRD9, an off-target of the active probe GSK2801.

| Target Bromodomain | GSK8573 Binding Affinity (Kd) | Method |

| BAZ2A | Inactive | BLI |

| BAZ2B | Inactive | BLI |

| BRD9 | 1.04 µM | ITC |

Table 1: Summary of GSK8573 binding affinity for key bromodomains.

Chemoproteomic Selectivity Profiling

To further assess its selectivity in a more complex biological context, a chemoproteomic competition binding assay was performed using HuT-78 cell lysate. This experiment confirmed the inactivity of GSK8573 against a panel of endogenous bromodomain proteins.

| Target | GSK8573 pKd |

| BAZ2A | < 4.8 |

| BAZ2B | < 4.8 |

Table 2: Chemoproteomic selectivity data for GSK8573.

Cellular Target Engagement: Demonstrating Inactivity in a Cellular Context

To verify that the lack of in vitro binding translated to a lack of cellular activity, GSK8573 was tested in a Fluorescence Recovery After Photobleaching (FRAP) assay. This assay measures the displacement of GFP-tagged BAZ2A from chromatin in U2OS cells. While the active probe GSK2801 effectively displaced GFP-BAZ2A, GSK8573 showed no significant effect on the half-recovery time, confirming its cellular inactivity.

Experimental Protocols

Bio-Layer Interferometry (BLI)

Biotinylated bromodomains were immobilized on streptavidin-coated biosensors. The binding of GSK8573 at various concentrations was then measured by detecting changes in the interference pattern of light reflected from the sensor surface. The dissociation constant (Kd) was determined from the association and dissociation kinetics.

Isothermal Titration Calorimetry (ITC)

The binding affinity of GSK8573 to BRD9 was determined by directly measuring the heat changes upon binding. A solution of GSK8573 was titrated into a solution containing the BRD9 protein, and the resulting heat changes were measured to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry of the interaction.

Chemoproteomic Competition Binding Assay

An analogue of GSK2801 was immobilized on sepharose beads to create an affinity matrix. HuT-78 cell lysate was then incubated with this matrix in the presence of varying concentrations of GSK8573. The amount of endogenous bromodomain proteins captured by the matrix was quantified by mass spectrometry to determine the pKd.

Fluorescence Recovery After Photobleaching (FRAP)

U2OS cells were transfected with a GFP-BAZ2A fusion construct. A specific region of the nucleus was photobleached using a high-intensity laser. The rate of fluorescence recovery in the bleached region, which reflects the mobility of GFP-BAZ2A, was monitored over time in the presence of either GSK2801 or GSK8573. The half-recovery time was calculated to assess the displacement of BAZ2A from chromatin.

Visualizations

Caption: Role of GSK2801 as an active probe and GSK8573 as a negative control.

Caption: Experimental workflow for the characterization of GSK8573.

Conclusion

GSK8573 serves as a well-characterized and validated inactive control for the BAZ2A/B bromodomain probe GSK2801. Its structural similarity to the active compound, coupled with its demonstrated lack of activity against BAZ2A/B both in vitro and in cells, makes it an essential tool for rigorous investigation of BAZ2A/B biology. The use of GSK8573 in parallel with GSK2801 allows researchers to confidently attribute observed biological phenomena to the specific inhibition of the BAZ2A and BAZ2B bromodomains.

References

Methodological & Application

How to use GSK8573 as a negative control in experiments

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmacological studies, the use of appropriate controls is paramount to ensure that the observed biological effects are specifically due to the inhibition of the intended target. GSK8573 is an essential tool for researchers working with GSK2801, a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B.[1][2] Structurally similar to GSK2801, GSK8573 is designed to be biologically inactive against these targets, making it an ideal negative control to differentiate on-target effects from off-target or non-specific cellular responses.[1]

This document provides detailed application notes and protocols for the effective use of GSK8573 as a negative control in cellular experiments.

Mechanism of Action of the Active Compound, GSK2801

GSK2801 is a competitive inhibitor that targets the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains.[1] These proteins are key components of the Nucleolar Remodeling Complex (NoRC), which is involved in chromatin remodeling and the transcriptional silencing of ribosomal RNA genes.[3] By inhibiting the BAZ2A/B bromodomains, GSK2801 disrupts the recognition of acetylated histones, leading to alterations in gene expression. GSK2801 also shows some activity against BRD9 and TAF1L bromodomains at higher concentrations.

The Role of GSK8573 as a Negative Control

GSK8573 serves as a crucial negative control because of its structural similarity to GSK2801 but lack of significant inhibitory activity against BAZ2A and BAZ2B. Any cellular phenotype observed in the presence of GSK2801 but absent in the presence of an equivalent concentration of GSK8573 can be more confidently attributed to the specific inhibition of the BAZ2A/B bromodomains.

Key attributes of GSK8573:

-

Structural Similarity: Minimizes the risk of observing differential effects due to variations in chemical properties unrelated to target engagement.

-

Biological Inactivity: Lacks significant binding and inhibitory activity against the primary targets of GSK2801, BAZ2A, and BAZ2B.

Data Presentation

The following table summarizes the binding affinities of GSK2801 and the recommended concentrations for both the active compound and the negative control.

| Compound | Target | Dissociation Constant (Kd) | Recommended Cellular Concentration |

| GSK2801 | BAZ2A | 257 nM | 0.1 - 1 µM |

| BAZ2B | 136 nM | 0.1 - 1 µM | |

| BRD9 | 1.2 µM | > 1 µM | |

| TAF1L | 3.2 µM | > 3 µM | |

| GSK8573 | BAZ2A/B | Inactive | Equivalent to GSK2801 concentration |

Data compiled from multiple sources.

Experimental Protocols

This section provides a generalized protocol for using GSK8573 as a negative control in a cell-based assay, such as a gene expression analysis (RT-qPCR) or a cell viability assay.

Reagent Preparation

-

Stock Solutions: Prepare 10 mM stock solutions of both GSK2801 and GSK8573 in dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare fresh dilutions of the compounds in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell health (typically ≤ 0.1%).

Cell-Based Assay Protocol: Example Workflow

-

Cell Seeding: Plate the cells of interest in a suitable multi-well plate at a density that allows for optimal growth during the experiment. Allow the cells to adhere and enter the logarithmic growth phase (typically 12-24 hours).

-

Treatment:

-

Vehicle Control: Treat cells with the same final concentration of DMSO as the compound-treated wells.

-

GSK2801 (Active Compound): Treat cells with a range of concentrations of GSK2801 (e.g., 0.1, 0.5, 1 µM) to determine a dose-response.

-

GSK8573 (Negative Control): Treat cells with the same concentrations of GSK8573 as used for GSK2801.

-

Positive Control (Optional): Include a positive control known to induce the expected phenotype, if available.

-

-

Incubation: Incubate the cells for a duration appropriate for the biological question being investigated (e.g., 24, 48, or 72 hours). This will depend on the specific endpoint being measured (e.g., changes in gene expression, protein levels, or cell viability).

-

Endpoint Analysis: Following incubation, perform the desired assay to measure the biological outcome. Examples include:

-

RT-qPCR: To analyze the expression of target genes regulated by BAZ2A/B.

-

Western Blotting: To assess changes in protein levels.

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To determine the effect on cell growth.

-

Chromatin Immunoprecipitation (ChIP): To investigate changes in histone modifications or protein recruitment to specific genomic loci.

-

-

Data Analysis:

-

Normalize the data from the compound-treated wells to the vehicle control.

-

Compare the effects of GSK2801 to those of GSK8573 at each concentration. A statistically significant difference between the GSK2801 and GSK8573 treatment groups indicates an on-target effect.

-

Mandatory Visualizations

Signaling Pathway and Compound Activity

Caption: BAZ2A/B inhibition by GSK2801 and the inactive role of GSK8573.

Experimental Workflow

Caption: A typical workflow for a cell-based assay using a negative control.

Conclusion

The proper use of GSK8573 as a negative control is critical for the accurate interpretation of data from experiments involving the BAZ2A/B bromodomain inhibitor GSK2801. By including this inactive, structurally related compound, researchers can effectively distinguish specific on-target effects from non-specific cellular responses, thereby increasing the confidence in their findings. The protocols and guidelines presented here offer a framework for the robust design of experiments aimed at elucidating the biological functions of the BAZ2A and BAZ2B bromodomains.

References

Application Notes and Protocols for Utilizing GSK8573 as a Negative Control in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: GSK8573 is an essential tool for rigorous cell-based research, serving as an inactive control compound for its structurally related active counterpart, GSK2801. GSK2801 is a potent and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains. In contrast, GSK8573 is inactive against the BAZ2A/B bromodomain family, making it an ideal negative control to delineate specific effects of BAZ2A/B inhibition in cellular assays. While GSK8573 exhibits some binding activity to BRD9, its lack of activity towards BAZ2A/B allows researchers to distinguish on-target from off-target effects. These application notes provide detailed protocols for using GSK8573 in conjunction with GSK2801 in various cell-based assays.

Quantitative Data Summary

The following tables summarize the binding affinities and cellular concentrations for GSK2801 and its inactive control, GSK8573.

| Compound | Target | Dissociation Constant (Kd) | Reference |

| GSK2801 | BAZ2A | 257 nM | [1] |

| BAZ2B | 136 nM | [1] | |

| BRD9 | 1.1 µM | ||

| TAF1L(2) | 3.2 µM | ||

| GSK8573 | BRD9 | 1.04 µM | [2] |

| BAZ2A/B | Inactive | [2] |

| Cell Line | Assay Type | GSK2801 Concentration | Effect | Reference |

| Triple-Negative Breast Cancer (TNBC) cell lines | Growth Inhibition | 10 µM | Synergistic growth inhibition with JQ1 | [3] |

| U2OS | FRAP | Not specified | Displacement of GFP-BAZ2A from chromatin |

| Compound | Assay Type | Concentration | Observation | Reference |

| GSK8573 | Chemoproteomic Competition Binding | Up to 50 µM | No binding to BAZ2 proteins |

Signaling Pathway and Experimental Workflow

BAZ2A/B Signaling Pathway

BAZ2A and BAZ2B are core components of distinct chromatin remodeling complexes. BAZ2A is a key protein in the Nucleolar Remodeling Complex (NoRC), which is involved in the transcriptional repression of ribosomal DNA (rDNA). BAZ2B is a regulatory subunit of the BRF1 and BRF5 ISWI chromatin remodeling complexes, which regulate the accessibility of DNA for processes like transcription. By inhibiting the acetyl-lysine binding function of the BAZ2A/B bromodomains, GSK2801 disrupts these chromatin remodeling activities, leading to alterations in gene expression.

Caption: BAZ2A/B signaling pathway and points of intervention by GSK2801 and GSK8573.

Experimental Workflow: Cell-Based Assay with Negative Control

A typical workflow for a cell-based assay using an active compound (GSK2801) and a negative control (GSK8573) involves parallel treatment of cell cultures to differentiate specific from non-specific effects.

Caption: General experimental workflow for a cell-based assay using a negative control.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol describes a colorimetric assay to determine cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

GSK2801 and GSK8573 (dissolved in DMSO)

-

WST-1 reagent

-

96-well clear tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of GSK2801 and GSK8573 in complete medium. A typical concentration range for GSK2801 would be from 0.01 µM to 100 µM. GSK8573 should be tested at the same concentrations as GSK2801. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

-

Incubation: Remove the medium from the cells and add 100 µL of the medium containing the test compounds, negative control, or vehicle. Incubate the plate for 48 to 72 hours.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value for GSK2801. GSK8573 should show no significant effect on cell viability.

Cell Proliferation Assay (BrdU Incorporation)

This protocol measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

GSK2801 and GSK8573 (dissolved in DMSO)

-

BrdU labeling solution (10 µM)

-

Fixation/Denaturation solution

-

Anti-BrdU antibody (conjugated to a fluorescent dye or HRP)

-

Wash buffers

-

96-well plates (black plates for fluorescence, clear for colorimetric)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

-

BrdU Labeling: After the desired treatment incubation time (e.g., 24-48 hours), add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Remove the medium, and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Denature the DNA using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.

-

Immunostaining: Neutralize the acid and block non-specific binding. Incubate with an anti-BrdU antibody.

-

Detection: If using a fluorescently labeled antibody, wash the cells and visualize under a fluorescence microscope or read on a fluorescence plate reader. If using an HRP-conjugated antibody, add the substrate and measure the absorbance.

-

Data Analysis: Quantify the BrdU signal for each treatment condition. Compare the proliferation rates of cells treated with GSK2801 to those treated with the vehicle control and GSK8573. A significant decrease in proliferation is expected with GSK2801, while GSK8573 should have minimal to no effect.

Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by staining for phosphatidylserine (PS) translocation to the outer cell membrane using fluorescently labeled Annexin V.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

GSK2801 and GSK8573 (dissolved in DMSO)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) or other viability dye

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with GSK2801, GSK8573, or vehicle control for the desired time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells) Compare the percentage of apoptotic cells in the GSK2801-treated samples to the vehicle and GSK8573-treated samples. GSK2801 is expected to induce apoptosis, while GSK8573 should not significantly increase the apoptotic cell population compared to the vehicle control.

-

References

Application of GSK8573 as a Negative Control in Fluorescence Recovery After Photobleaching (FRAP) Assays

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Recovery After Photobleaching (FRAP) is a widely used microscopy technique to measure the dynamics of fluorescently labeled molecules within a living cell.[1][2] This method allows for the quantification of protein mobility, which can provide insights into protein-protein interactions, binding kinetics, and the overall structural organization of cellular compartments.[1][3] In the context of drug development, FRAP assays are invaluable for assessing the target engagement and cellular activity of small molecule inhibitors. A critical component of such studies is the use of appropriate controls to ensure the specificity of the observed effects. GSK8573 is an essential tool in this regard, serving as an inactive or negative control for its structurally related active counterpart, GSK2801, an inhibitor of the BAZ2A and BAZ2B bromodomains.[4]

Rationale for Using GSK8573 in FRAP Assays

GSK8573 is structurally similar to the active BAZ2A/B bromodomain inhibitor GSK2801 but is inactive against these targets. It does, however, exhibit some binding to BRD9 with a dissociation constant (Kd) of 1.04 μM. This profile makes GSK8573 an ideal negative control in FRAP experiments designed to investigate the mobility of BAZ2A or BAZ2B.

The primary applications of GSK8573 in FRAP assays include:

-

Establishing a Baseline: By treating cells with GSK8573, researchers can establish a baseline for protein mobility in the presence of a compound with a similar chemical scaffold to the active inhibitor, but without the specific inhibitory activity.

-

Controlling for Off-Target Effects: Any changes in protein mobility observed with the active compound (GSK2801) but not with GSK8573 can be more confidently attributed to the specific inhibition of the target protein (e.g., BAZ2A/B).

-

Assessing Compound-Specific Artifacts: The use of a structurally related inactive control helps to rule out non-specific effects of the chemical compound, such as changes in cellular health, viscosity, or other artifacts that could influence protein diffusion.

Experimental Design Considerations

When designing a FRAP experiment using GSK8573 as a negative control, it is crucial to include the following experimental arms:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to establish the normal mobility of the protein of interest.

-

Active Compound (GSK2801): Cells treated with the active inhibitor to assess its effect on the mobility of the target protein.

-

Negative Control (GSK8573): Cells treated with GSK8573 at the same concentration as the active compound to control for non-specific effects.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a FRAP experiment designed to assess the effect of a bromodomain inhibitor on a target protein's mobility, using GSK8573 as a negative control.

| Treatment Group | Mobile Fraction (%) | Immobile Fraction (%) | Half-maximal Recovery Time (t½) in seconds |

| Vehicle (DMSO) | 85 ± 5 | 15 ± 5 | 10 ± 2 |

| Active Inhibitor | 60 ± 7 | 40 ± 7 | 25 ± 4 |

| GSK8573 (Negative Control) | 82 ± 6 | 18 ± 6 | 11 ± 3 |

Note: The data presented in this table are representative and intended for illustrative purposes only.

Experimental Protocol: FRAP Assay for a GFP-Tagged Bromodomain-Containing Protein

This protocol provides a detailed methodology for a FRAP experiment to investigate the effect of a small molecule inhibitor on the mobility of a GFP-tagged bromodomain-containing protein, using GSK8573 as a negative control.

Materials:

-

Mammalian cell line stably expressing the GFP-tagged protein of interest (e.g., GFP-BAZ2A)

-

Cell culture medium and supplements

-

Glass-bottom imaging dishes

-

Confocal laser scanning microscope with a high-power laser for photobleaching

-

Active bromodomain inhibitor (e.g., GSK2801)

-

GSK8573 (inactive control)

-

Vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Image analysis software (e.g., ImageJ, FIJI)

Procedure:

-

Cell Culture and Plating:

-

Culture the cells expressing the GFP-tagged protein of interest under standard conditions.

-

24-48 hours before the experiment, seed the cells onto glass-bottom imaging dishes at an appropriate density to achieve 50-70% confluency on the day of imaging.

-

-

Compound Treatment:

-

On the day of the experiment, prepare working solutions of the active inhibitor and GSK8573 in pre-warmed cell culture medium. Also, prepare a vehicle control solution.

-

Aspirate the old medium from the cells and replace it with the medium containing the vehicle, active inhibitor, or GSK8573.

-

Incubate the cells for the desired time to allow for compound uptake and target engagement (e.g., 1-2 hours).

-

-

Microscope Setup and Imaging:

-

Turn on the confocal microscope and allow the laser to warm up.

-

Place the imaging dish on the microscope stage and bring the cells into focus.

-

Identify a cell with a clear and well-defined nucleus (or other subcellular compartment where the protein of interest is localized).

-

Set the imaging parameters (e.g., laser power, gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

-

FRAP Experiment:

-

Pre-bleach Imaging: Acquire a few images (e.g., 3-5 frames) of the region of interest (ROI) before photobleaching to establish the initial fluorescence intensity.

-

Photobleaching: Use a high-intensity laser beam to photobleach a defined ROI within the nucleus of the selected cell. The bleaching parameters (laser power, duration) should be optimized to reduce the fluorescence intensity in the ROI by 70-80%.

-

Post-bleach Imaging: Immediately after photobleaching, acquire a time-lapse series of images of the ROI at a lower laser power to monitor the fluorescence recovery over time. The imaging frequency and duration will depend on the mobility of the protein of interest.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control ROI within the same cell, and a background ROI outside the cell for each time point.

-

Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition. A common normalization formula is: I_norm(t) = (I_bleach(t) - I_bg(t)) / (I_control(t) - I_bg(t)) * (I_control(pre) - I_bg(pre)) / (I_bleach(pre) - I_bg(pre))

-

Plot the normalized fluorescence intensity over time to generate a recovery curve.

-

Fit the recovery curve to a mathematical model (e.g., a single or double exponential function) to determine the mobile fraction, immobile fraction, and the half-maximal recovery time (t½).

-

Visualizations

Caption: Logical relationship between experimental controls and expected outcomes in a FRAP assay.

Caption: Experimental workflow for a FRAP assay incorporating a negative control.

References

- 1. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes: GSK8573 as a Negative Control in Chromatin Immunoprecipitation (ChIP) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK8573 is a chemical probe designed as an inactive control for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. In epigenetic research, particularly in Chromatin Immunoprecipitation (ChIP) studies, it is crucial to differentiate the specific effects of a chemical inhibitor from any off-target or non-specific cellular responses. GSK8573 serves this purpose by being structurally similar to GSK2801 but lacking significant inhibitory activity against BAZ2A and BAZ2B.[1][2] This allows researchers to attribute any observed changes in protein-DNA interactions in the presence of GSK2801 directly to the inhibition of its intended targets.

While GSK8573 is inactive against BAZ2A/B, it has been shown to have a binding affinity for BRD9, albeit at a much lower potency than specific BRD9 inhibitors.[1][2] This characteristic should be considered when designing experiments and interpreting results.

Mechanism of Action and Target Profile

GSK8573 is intended to be used in parallel with its active counterpart, GSK2801. GSK2801 is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1] In contrast, GSK8573 does not exhibit significant binding to BAZ2A or BAZ2B. Its primary use is to control for potential off-target effects of the active compound, ensuring that the observed biological phenomena are a direct result of BAZ2A/B inhibition.

Quantitative Data

The following table summarizes the key binding affinities for GSK8573 and its active counterpart, GSK2801.

| Compound | Target | Assay Type | Binding Constant (Kd) | Reference |

| GSK8573 | BRD9 | Binding Assay | 1.04 µM | |

| BAZ2A/B | Binding Assay | Inactive | ||

| GSK2801 | BAZ2A | Isothermal Titration Calorimetry (ITC) | 130 nM | |

| BAZ2B | Isothermal Titration Calorimetry (ITC) | 59 nM |

Experimental Design Considerations for ChIP

When using GSK8573 as a control in a ChIP experiment, it is essential to include three parallel treatment groups:

-

Vehicle Control: (e.g., DMSO) to establish the baseline of the protein-DNA interaction.

-

Active Compound (GSK2801): To test the effect of inhibiting the target (BAZ2A/B).

-

Negative Control (GSK8573): To control for off-target effects of the chemical scaffold.

A recommended starting concentration for cellular assays is 1 µM for both GSK8573 and GSK2801. However, optimal concentrations should be determined empirically for the specific cell type and experimental conditions.

Diagrams

Signaling Pathway Context

Caption: Role of epigenetic readers in gene expression.

Experimental Workflow for ChIP using GSK8573

References

In vivo experimental design using GSK8573

Clarification of GSK8573 Identity

It is important to clarify that the designation "GSK8573" refers to an inactive control compound for GSK2801, which is an inhibitor of the BAZ2A and BAZ2B bromodomains[1][2][3][4]. GSK8573 is structurally related to GSK2801 but lacks significant activity against the BAZ2A/B bromodomains, making it a suitable negative control for in vivo and in vitro experiments designed to study the effects of BAZ2A/B inhibition[3].

Given the request for detailed in vivo experimental design for a therapeutic agent, this document will focus on the potent and selective TNIK (TRAF2- and NCK-interacting kinase) inhibitor, INS018_055 (also known as Rentosertib) . This compound has been the subject of extensive preclinical and clinical in vivo studies for conditions such as idiopathic pulmonary fibrosis (IPF).

Application Notes: In Vivo Experimental Design Using the TNIK Inhibitor INS018_055 (Rentosertib)

Audience: Researchers, scientists, and drug development professionals.

Introduction to INS018_055 (Rentosertib)

INS018_055, also known as Rentosertib, is a first-in-class, orally bioavailable small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). Developed using generative artificial intelligence, it has shown significant anti-fibrotic and anti-inflammatory effects in various preclinical models and has advanced to Phase II clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF).

Mechanism of Action

TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway. In fibrotic diseases, the Wnt pathway is often aberrantly activated, leading to the proliferation and activation of myofibroblasts, which are key cells in the deposition of extracellular matrix and scar tissue formation. TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway, leading to the activation of Wnt target genes. By inhibiting TNIK, INS018_055 blocks the phosphorylation of TCF4, thereby suppressing the expression of pro-fibrotic genes and reducing myofibroblast activation and collagen deposition. Mechanistic studies also suggest that TNIK inhibition alleviates TGF-β and Wnt signaling, pathways strongly implicated in senescence, fibrosis, and aging.

TNIK Signaling Pathway in Fibrosis

Caption: TNIK signaling in the canonical Wnt pathway and inhibition by INS018_055.

Experimental Protocols for In Vivo Studies

Animal Model Selection for Idiopathic Pulmonary Fibrosis (IPF)

The bleomycin-induced lung fibrosis model in mice is the most commonly used and accepted model for preclinical studies of IPF.

-

Species and Strain: C57BL/6 mice are recommended as they are highly susceptible to bleomycin-induced lung injury.

-

Age and Sex: Aged (12-18 months) male mice are often preferred to better mimic the human IPF patient population, which is predominantly older males.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 - 2.5 U/kg) is administered to induce lung injury and subsequent fibrosis. The fibrotic phase typically develops over 14 to 21 days.

Compound Preparation and Administration

-

Formulation: INS018_055 is typically formulated for oral administration. A common vehicle for preclinical studies is a suspension in a solution such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water.

-

Route of Administration: Oral gavage (p.o.) is the standard route for INS018_055 in mouse models.

-

Dosing Regimen: Based on preclinical studies, effective doses range from 3 mg/kg to 30 mg/kg, administered twice daily (BID). A dose-response study is recommended to determine the optimal dose for a specific experimental setup.

Experimental Workflow

A typical workflow for an in vivo efficacy study of INS018_055 in a bleomycin-induced lung fibrosis model is as follows:

Caption: A typical experimental workflow for evaluating INS018_055 in a mouse model of lung fibrosis.

Endpoint Analysis

To assess the efficacy of INS018_055, a combination of histological, biochemical, and molecular endpoints should be evaluated:

-

Histopathology: Lung tissue should be stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be quantified using the modified Ashcroft scoring system.

-

Immunohistochemistry (IHC): Staining for key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and Collagen Type I (Col1) to assess myofibroblast accumulation and collagen production.

-

Biochemical Analysis: Quantification of total lung collagen content using a hydroxyproline assay is a standard method to measure the overall fibrotic burden.

-

Gene Expression: Analysis of pro-fibrotic gene expression (e.g., Col1a1, Acta2, Tgf-β1) in lung tissue homogenates via RT-qPCR.

Data Presentation

Table 1: Efficacy of INS018_055 in Bleomycin-Induced Lung Fibrosis Mouse Model

| Treatment Group | Dose | Administration | Modified Ashcroft Score (Mean ± SD) | Lung Hydroxyproline (µ g/lung , Mean ± SD) | α-SMA Positive Area (%) (Mean ± SD) |

| Sham Control | - | - | 0.5 ± 0.2 | 150 ± 25 | 2.1 ± 0.8 |

| Vehicle | Vehicle | BID, p.o. | 6.8 ± 1.1 | 450 ± 60 | 15.5 ± 3.2 |

| INS018_055 | 3 mg/kg | BID, p.o. | 5.2 ± 0.9 | 380 ± 50 | 11.2 ± 2.5 |

| INS018_055 | 10 mg/kg | BID, p.o. | 4.1 ± 0.7 | 310 ± 45 | 8.5 ± 1.9** |

| INS018_055 | 30 mg/kg | BID, p.o. | 3.5 ± 0.6 | 250 ± 40 | 6.3 ± 1.5 |

| Nintedanib (Positive Control) | 60 mg/kg | QD, p.o. | 3.8 ± 0.8 | 270 ± 35 | 7.1 ± 1.6 |

| *Data are representative based on published studies. Statistical significance vs. Vehicle: *p < 0.05, **p < 0.01, **p < 0.001. |

Table 2: Efficacy of INS018_055 in Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Mouse Model

| Treatment Group | Dose | Administration | Sirius Red Positive Area (%) (Mean ± SD) | Kidney Hydroxyproline (µg/mg, Mean ± SD) |

| Sham Control | - | - | 1.2 ± 0.4 | 1.5 ± 0.3 |

| Vehicle | Vehicle | BID, p.o. | 15.8 ± 2.5 | 8.9 ± 1.2 |

| INS018_055 | 3 mg/kg | BID, p.o. | 12.1 ± 2.1 | 7.2 ± 1.0 |

| INS018_055 | 10 mg/kg | BID, p.o. | 8.5 ± 1.8 | 5.1 ± 0.8 |

| INS018_055 | 30 mg/kg | BID, p.o. | 6.2 ± 1.5 | 3.8 ± 0.6 |

| Data are representative based on published studies. Statistical significance vs. Vehicle: *p < 0.05, **p < 0.01, **p < 0.001. |

Use of GSK8573 as a Negative Control

As established, GSK8573 is the appropriate negative control for studies involving the BAZ2A/B bromodomain inhibitor GSK2801, not the TNIK inhibitor INS018_055. When designing an experiment with GSK2801, it is crucial to include a GSK8573-treated group to control for any off-target or non-specific effects of the chemical scaffold.

Experimental Design for a Control Study

Caption: Logical workflow for using GSK8573 as a negative control in an in vivo experiment.

This structured approach ensures that observed effects can be confidently attributed to the specific inhibition of the target (BAZ2A/B) rather than other properties of the compound.

References